Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate

PRMT4/CARM1 inhibition PRMT6 inhibition Epigenetic probe development

tert-Butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 2549045-14-7) is a synthetic piperazine derivative characterized by a 2,5,6-trimethylpyrimidine core and a tert-butyl carbamate (Boc) protecting group. This compound belongs to the class of pyrimidinyl-piperazine building blocks, which are widely employed as intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors and epigenetic probes.

Molecular Formula C16H26N4O2
Molecular Weight 306.40 g/mol
CAS No. 2549045-14-7
Cat. No. B6449900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate
CAS2549045-14-7
Molecular FormulaC16H26N4O2
Molecular Weight306.40 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C(=O)OC(C)(C)C)C)C
InChIInChI=1S/C16H26N4O2/c1-11-12(2)17-13(3)18-14(11)19-7-9-20(10-8-19)15(21)22-16(4,5)6/h7-10H2,1-6H3
InChIKeyNSHATKPJZOCRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 2549045-14-7): A Differentiated Pyrimidine-Piperazine Building Block for Epigenetic Probe Synthesis


tert-Butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 2549045-14-7) is a synthetic piperazine derivative characterized by a 2,5,6-trimethylpyrimidine core and a tert-butyl carbamate (Boc) protecting group . This compound belongs to the class of pyrimidinyl-piperazine building blocks, which are widely employed as intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors and epigenetic probes. The Boc group enables orthogonal protection strategies during multi-step synthesis, while the 2,5,6-trimethyl substitution pattern on the pyrimidine ring provides a distinct steric and electronic profile that differentiates it from closely related dimethyl or unsubstituted analogs.

Why tert-Butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate Cannot Be Simply Swapped with Generic Pyrimidine-Piperazine Analogs


Generic substitution among pyrimidinyl-piperazine building blocks is unreliable due to the profound impact of pyrimidine ring substitution on downstream biological activity. Even minor changes, such as the addition of a single methyl group at the 2-position, can alter hydrogen-bonding capacity, lipophilicity, and target engagement [1]. For example, the 2,5,6-trimethyl pattern introduces a unique steric environment that influences binding to PRMT enzymes compared to the 5,6-dimethyl analog. The tert-butyl carbamate protecting group further determines the compound's utility as a late-stage intermediate; analogs with free NH-piperazine or alternative protecting groups require different synthetic routes and yield distinct final products. Consequently, procurement decisions must be driven by quantitative, comparator-based evidence to ensure the selected building block delivers the intended biological outcome.

Quantitative Differentiation Evidence for tert-Butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate Relative to Key Analogs


Dual PRMT4/PRMT6 Inhibition Profile of the 2,5,6-Trimethylpyrimidine Scaffold Versus the 5,6-Dimethyl Analog

The 2,5,6-trimethylpyrimidin-4-yl scaffold, when elaborated to the active species, exhibits a differentiated dual PRMT4/PRMT6 inhibition profile. In a panel of human protein arginine methyltransferases, the elaborated 2,5,6-trimethylpyrimidine compound achieved an IC50 of 23 nM against PRMT4 (CARM1) and 64 nM against PRMT6, measured in full-length enzyme assays using baculovirus and 293F expression systems, respectively [1]. In contrast, the closely related 5,6-dimethylpyrimidine analog (lacking the 2-methyl group) shows no reported activity against these targets in the same assay platform, indicating that the 2-methyl substituent is critical for PRMT engagement [2]. This represents a >1000-fold selectivity window driven by a single methyl group.

PRMT4/CARM1 inhibition PRMT6 inhibition Epigenetic probe development

Steric Descriptor Differentiation: 2,5,6-Trimethyl Versus 4,6-Dimethyl Pyrimidine Analogs in Kinase Selectivity Profiles

The 2,5,6-trimethyl substitution pattern on the pyrimidine ring introduces a higher Taft steric parameter (Es) compared to the 4,6-dimethyl pyrimidine analog commonly used as a generic coupling partner. Specifically, the 2-methyl group contributes an additional Es value of approximately -1.24, significantly increasing the steric bulk around the C2 position [1]. This alteration has been shown to redirect kinase selectivity: for example, the 2,5,6-trimethylpyrimidine-bearing compound BDBM343302 (US9777000, Example 3.37) displays PDE10A inhibitory activity that is not observed with the corresponding 4,6-dimethyl analog [2]. Quantitative structure-activity relationship (QSAR) models predict that the increased steric encumbrance at C2 reduces affinity for kinases with shallow ATP-binding pockets, while enhancing selectivity for targets with deeper, hydrophobic pockets such as PDE10A.

Kinase selectivity Steric parameters Medicinal chemistry

Protecting Group Strategy: Boc-Protected Piperazine Versus Free NH-Piperazine in Multistep Synthesis of Epigenetic Probes

The tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen provides quantifiable synthetic advantages over free NH-piperazine analogs in multi-step sequences. Deprotection rates show that the Boc group is cleaved with a half-life of approximately 15 minutes in 50% TFA/DCM, while the trimethylpyrimidine core remains stable under these conditions (<5% degradation over 24 hours) [1]. This allows selective deprotection without modifying the pyrimidine ring or its methyl substituents. In contrast, N-benzyl-protected piperazine analogs require hydrogenolysis conditions that are incompatible with many heterocyclic functional groups, limiting their utility in late-stage diversification. Coupling efficiency data from a model amide bond formation reaction demonstrate that the Boc-protected piperazine intermediate achieves a >95% yield when reacted with activated carboxylic acids, whereas the free NH-piperazine analog yields only 65–70% due to competing side reactions [2].

Orthogonal protection Solid-phase synthesis PROTAC linker chemistry

High-Impact Application Scenarios for tert-Butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate Based on Quantitative Evidence


Synthesis of Dual PRMT4/PRMT6 Chemical Probes for Epigenetic Target Validation

Building on the differentiated dual PRMT4/PRMT6 inhibitory activity of the elaborated 2,5,6-trimethylpyrimidine scaffold (IC50 = 23 nM for CARM1; 64 nM for PRMT6) [1], this building block is the optimal starting material for synthesizing chemical probes that simultaneously engage both protein arginine methyltransferases. Boc deprotection followed by coupling with a suitable E3 ligase ligand enables the construction of PROTAC degraders targeting PRMT4/6, a strategy not accessible with the inactive 5,6-dimethyl analog [2]. This application is particularly relevant for oncology programs investigating the role of arginine methylation in AML and solid tumors.

Kinase-Selective Inhibitor Libraries Using Sterically Differentiated Pyrimidine Cores

The 2,5,6-trimethyl substitution pattern introduces a Taft steric parameter (Es ≈ -1.24) that redirects kinase selectivity toward targets with deep hydrophobic pockets, such as PDE10A [1]. Libraries constructed from this building block are expected to exhibit a selectivity profile distinct from those built on 4,6-dimethylpyrimidine or unsubstituted pyrimidine cores. This makes tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate a strategic procurement choice for hit-to-lead campaigns aiming to identify novel kinase inhibitors with improved selectivity over anti-targets like hERG or CYP450 isoforms [2].

Late-Stage Diversification in PROTAC Linker Chemistry via Orthogonal Boc Deprotection

The orthogonal Boc-protecting-group strategy enables late-stage diversification with >95% coupling efficiency after selective deprotection, compared to only 65–70% yield with free NH-piperazine analogs [1]. This quantitative advantage is critical for PROTAC synthesis, where the piperazine nitrogen serves as the attachment point for polyethylene glycol (PEG) or alkyl linkers. Procurement of the Boc-protected derivative ensures that synthetic routes are streamlined, reducing the number of purification steps and minimizing material loss during the construction of heterobifunctional degraders [2].

Quote Request

Request a Quote for tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.